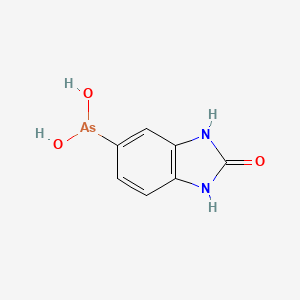
N-hexylcyclopent-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexylcyclopent-2-en-1-amine is an organic compound with the molecular formula C11H21N. It is characterized by a cyclopentene ring substituted with a hexyl group and an amine group. This compound is part of the broader class of amines, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclopent-2-en-1-one with hexylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-hexylcyclopent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-hexylcyclopent-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-hexylcyclopent-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the hexyl group can contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Lacks the hexyl group, resulting in different chemical properties and reactivity.
Hexylamine: Lacks the cyclopentene ring, leading to variations in its applications and interactions.
Cyclopent-2-en-1-amine: Lacks the hexyl group, affecting its overall hydrophobicity and binding characteristics
Uniqueness
N-hexylcyclopent-2-en-1-amine is unique due to the combination of the cyclopentene ring and the hexyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications compared to its simpler counterparts .
Properties
CAS No. |
6284-16-8 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-hexylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h5,8,11-12H,2-4,6-7,9-10H2,1H3 |
InChI Key |
KENAKKBMCYRVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


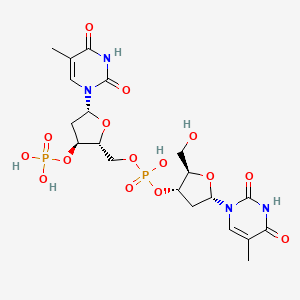
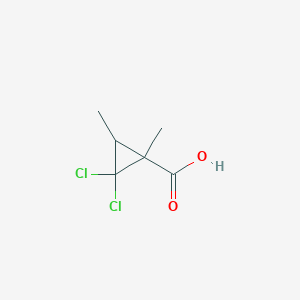
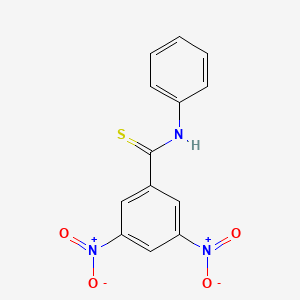
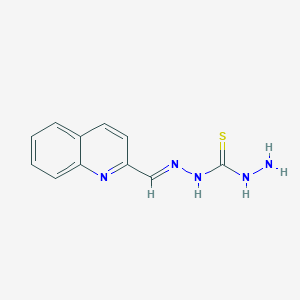
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
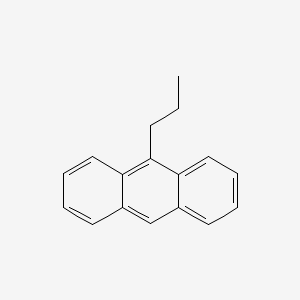

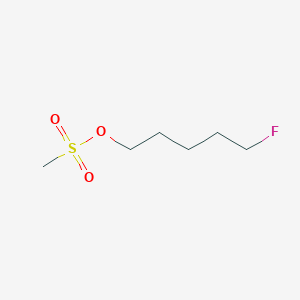

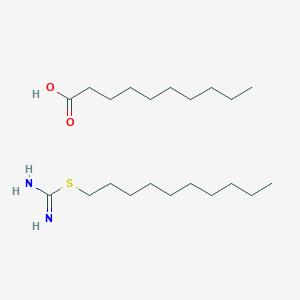
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
